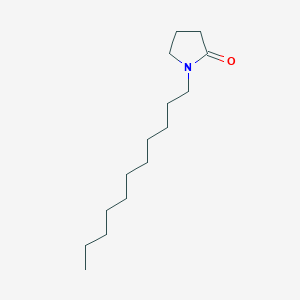![molecular formula C6H5FN2O2 B14621257 Imidazole, 2-fluoro-5-[2-carboxyvinyl]- CAS No. 60010-46-0](/img/structure/B14621257.png)
Imidazole, 2-fluoro-5-[2-carboxyvinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 2-fluoro-5-[2-carboxyvinyl]-: is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 2-fluoro-5-[2-carboxyvinyl]- typically involves the introduction of a fluorine atom and a carboxyvinyl group onto the imidazole ring. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and carboxylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazole, 2-fluoro-5-[2-carboxyvinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is used in the production of advanced materials, including polymers and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage .
Wirkmechanismus
The mechanism of action of Imidazole, 2-fluoro-5-[2-carboxyvinyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and increases its lipophilicity, which can improve its bioavailability and interaction with biological targets. The carboxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
2-Fluoroimidazole: Shares the fluorinated imidazole core but lacks the carboxyvinyl group.
5-Fluoroimidazole: Similar fluorination pattern but different substitution at the 5-position.
2-Carboxyvinylimidazole: Contains the carboxyvinyl group but lacks fluorination.
Uniqueness: Imidazole, 2-fluoro-5-[2-carboxyvinyl]- is unique due to the combination of fluorine and carboxyvinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60010-46-0 |
|---|---|
Molekularformel |
C6H5FN2O2 |
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
(E)-3-(2-fluoro-1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-8-3-4(9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1+ |
InChI-Schlüssel |
CEXJVOYUMZSGHY-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(NC(=N1)F)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(NC(=N1)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
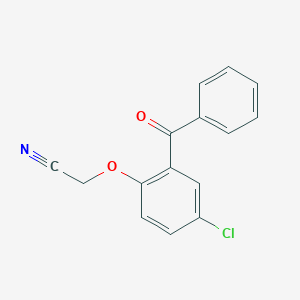
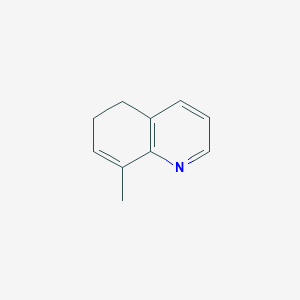
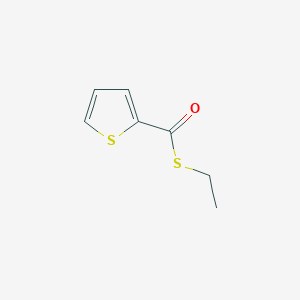
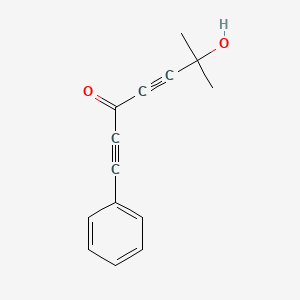
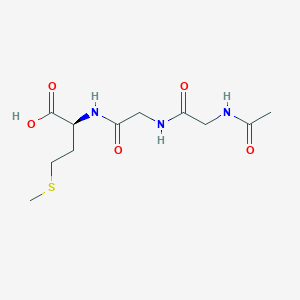
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
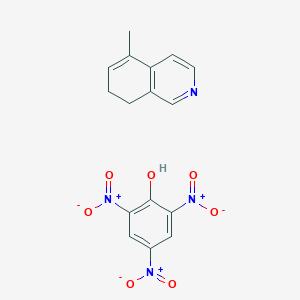
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
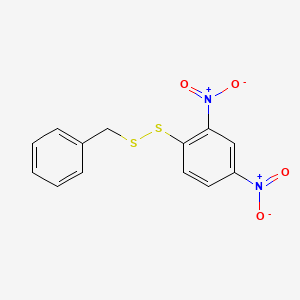
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
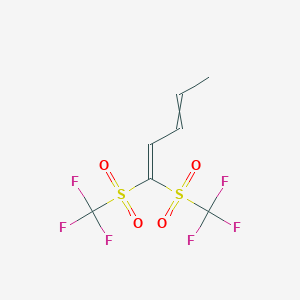
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
